molecular formula C6H6ClNO2S B1604108 6-Methylpyridine-3-sulfonyl chloride CAS No. 478264-00-5

6-Methylpyridine-3-sulfonyl chloride

Cat. No.: B1604108
CAS No.: 478264-00-5
M. Wt: 191.64 g/mol
InChI Key: TWKVSHBWJUMVDX-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

6-Methylpyridine-3-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .

Mode of Action

The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines; diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .

Result of Action

The result of the action of this compound is the production of pyridine-3-sulfonyl chlorides, which can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds have various applications in the pharmaceutical industry and agriculture .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the diazotation process requires specific temperature conditions . Moreover, the storage of the compound requires an inert atmosphere and a temperature of 2-8°C . These factors can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

6-Methylpyridine-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method typically involves the following steps:

  • Conversion of substituted nicotinamides to 3-aminopyridines using sodium hypobromite under Hofmann amide degradation conditions.
  • Diazotation of 3-aminopyridines to form pyridine-3-diazonium chlorides.
  • Substitution of the diazo group with a sulfonyl group to yield this compound.

Comparison with Similar Compounds

6-Methylpyridine-3-sulfonyl chloride can be compared with other pyridine-3-sulfonyl chlorides and sulfonyl chlorides:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.

Properties

IUPAC Name

6-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKVSHBWJUMVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625474
Record name 6-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478264-00-5
Record name 6-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 6-methylpyridine-3-amine (449 mg) and concentrated hydrochloric acid (5 mL) was added a solution of sodium nitrite (857 mg) in water (2 mL) at 0° C., and the mixture was stirred at the same temperature for 10 min. To the mixture was added a solution of concentrated hydrochloric acid (2.5 mL), copper sulfate (69 mg) and sodium hydrogen sulfite (5.08 g) in water (8 mL) at 0° C., and the mixture was stirred at room temperature for 30 min. The reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=10:1) to give the title compound as a pale-yellow solid (yield 0.12 g, 15%).
Quantity
449 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
857 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
5.08 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
69 mg
Type
catalyst
Reaction Step Three
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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